Methyl 2-(cyanomethyl)-3-fluorobenzoate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

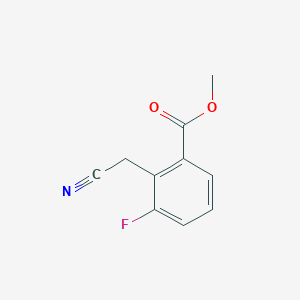

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 2-(cyanomethyl)-3-fluorobenzoate, reflecting the substitution pattern on the benzoic acid derivative. The Chemical Abstracts Service registry number 230301-82-3 provides a unique identifier for this specific molecular entity. Alternative nomenclature includes benzoic acid, 2-(cyanomethyl)-3-fluoro-, methyl ester, and 2-cyanomethyl-3-fluoro-benzoic acid methyl ester, demonstrating the systematic approach to naming based on the parent benzoic acid structure.

The molecular formula C₁₀H₈FNO₂ indicates a molecular composition containing ten carbon atoms, eight hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms. The molecular mass of 193.17 atomic mass units reflects the contribution of the fluorine substitution and the cyanomethyl functional group to the overall molecular weight. The compound exhibits specific stereochemical considerations due to the substitution pattern, with the cyanomethyl group positioned ortho to the carboxylate ester and meta to the fluorine substituent.

Isomeric considerations reveal that this compound belongs to a family of positional isomers where the fluorine atom and cyanomethyl group can occupy different positions on the benzene ring. Related structural analogues include methyl 2-(cyanomethyl)-4-fluorobenzoate and other positional variants, each exhibiting distinct chemical and physical properties due to the altered electronic and steric environments. The specific 2,3-substitution pattern in this compound creates unique electronic effects that influence both reactivity and spectroscopic characteristics.

Properties

IUPAC Name |

methyl 2-(cyanomethyl)-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)8-3-2-4-9(11)7(8)5-6-12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNCXBRZFRYZMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501278332 | |

| Record name | Methyl 2-(cyanomethyl)-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501278332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230301-82-3 | |

| Record name | Methyl 2-(cyanomethyl)-3-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=230301-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(cyanomethyl)-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501278332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(cyanomethyl)-3-fluorobenzoate typically involves the following steps:

Starting Material: The synthesis begins with 3-fluorobenzoic acid.

Esterification: The carboxyl group of 3-fluorobenzoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 3-fluorobenzoate.

Cyanomethylation: The methyl 3-fluorobenzoate is then subjected to a cyanomethylation reaction. This involves the reaction with a cyanomethylating agent such as cyanomethyl bromide in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the cyanomethyl group, leading to the formation of carboxylic acids.

Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of 2-(carboxymethyl)-3-fluorobenzoic acid.

Reduction: Formation of 2-(aminomethyl)-3-fluorobenzoate or 2-(hydroxymethyl)-3-fluorobenzoate.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 2-(cyanomethyl)-3-fluorobenzoate serves as an important intermediate in the synthesis of various complex organic molecules. Its utility in the development of pharmaceuticals and agrochemicals is notable due to its ability to undergo further transformations.

Research indicates that this compound may possess significant biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various microbial strains.

- Anticancer Activity : Investigations are ongoing to explore its efficacy in targeting cancer cells.

The presence of the fluorine atom may enhance binding affinity to biological targets, making it a candidate for drug development.

Pharmaceutical Development

This compound is explored as a precursor for synthesizing drug candidates aimed at specific enzymes or receptors. Its unique features allow for modifications that can lead to compounds with desired pharmacological properties.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of this compound demonstrated its effectiveness against several bacterial strains. The compound exhibited significant inhibition zones compared to control substances, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Research

In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. Further research is needed to elucidate its mechanism of action and optimize its structure for enhanced efficacy.

Mechanism of Action

The mechanism of action of Methyl 2-(cyanomethyl)-3-fluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

The substituents on the benzoate ring critically determine chemical behavior. Below is a comparative analysis of key analogs:

*Calculated based on formula C₁₀H₈FNO₂.

Key Observations:

- Cyanomethyl vs. Bromomethyl: The cyanomethyl group (electron-withdrawing) stabilizes adjacent positions, whereas bromomethyl enables substitution reactions .

- Halogen Diversity: Chlorine (in Methyl 3-chloro-2-cyano-5-fluorobenzoate) increases lipophilicity and bioactivity, while fluorine enhances metabolic stability .

- Sulfonyl vs. Nitrile Functionality : Chlorosulfonyl groups () are pivotal in sulfonylurea herbicides, contrasting with nitrile-based intermediates that may target different pathways .

Physical and Chemical Properties

- Solubility: Fluorine and nitrile groups typically reduce solubility in polar solvents compared to non-halogenated analogs.

- Stability: Cyanomethyl’s electron-withdrawing nature may increase resistance to hydrolysis compared to bromomethyl derivatives.

Biological Activity

Methyl 2-(cyanomethyl)-3-fluorobenzoate is a compound of significant interest in the fields of medicinal chemistry and agricultural sciences due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H8FNO

- Molecular Weight : 193 Da

- IUPAC Name : this compound

The compound features a benzoate moiety with a cyanomethyl group and a fluorine substituent, which may contribute to its reactivity and biological properties.

Insecticidal Activity

Recent studies have highlighted the insecticidal properties of compounds similar to this compound. For instance, a series of meta-diamide compounds were synthesized and evaluated for their insecticidal activity against various pests, including Plutella xylostella and Nilaparvata lugens. The findings indicated that certain derivatives exhibited significant mortality rates, suggesting that structural modifications can enhance biological efficacy .

Table 1: Insecticidal Activity of Related Compounds

| Compound | Target Pest | Mortality Rate (%) at 400 mg/L |

|---|---|---|

| Compound A | N. lugens | 100 |

| Compound B | P. xylostella | 46.67 |

| This compound | TBD | TBD |

Antimicrobial Activity

The antimicrobial potential of fluorinated benzoates has been documented, with some studies demonstrating efficacy against various bacterial strains. For example, fluorinated analogues of salicylic acid have shown pronounced analgesic effects and low acute toxicity in vivo, indicating a promising therapeutic profile .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications such as halogen substitutions have been shown to significantly affect insecticidal potency. For instance, the presence of fluorine in the structure appears to enhance activity compared to other halogens .

Case Study 1: Insecticidal Efficacy

In a controlled bioassay, this compound was tested against Tetranychus cinnabarinus, revealing moderate acaricidal activity. The study aimed to identify effective concentrations and assess the compound's potential as an agricultural pesticide.

Results Summary

- Concentration Tested : Various concentrations up to 400 mg/L.

- Observed Mortality : Significant mortality observed at higher concentrations, with further optimization needed for practical applications.

Case Study 2: Antimicrobial Screening

A screening assay was developed to evaluate the antimicrobial properties of this compound against Gram-negative bacteria. Preliminary results indicated that modifications to the benzoate structure could lead to enhanced antimicrobial activity.

Q & A

Q. What are the standard synthetic routes for Methyl 2-(cyanomethyl)-3-fluorobenzoate, and what reaction conditions are critical for achieving high yields?

Methodological Answer: The synthesis involves two key steps:

Esterification : React 3-fluorobenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form methyl 3-fluorobenzoate.

Cyanomethylation : Introduce the cyanomethyl group using cyanomethyl bromide (CH₂CNBr) in the presence of a base (e.g., NaH or K₂CO₃) at controlled temperatures (0–25°C).

Critical factors include:

- Catalyst selection : Strong acids (H₂SO₄) improve esterification efficiency.

- Base reactivity : NaH provides faster kinetics but requires anhydrous conditions.

- Temperature control : Cyanomethylation is exothermic; maintaining ≤25°C prevents side reactions.

Industrial methods use continuous flow reactors for scalability, ensuring consistent yields (>85%) .

Q. How is this compound characterized structurally, and what analytical techniques are most effective?

Methodological Answer: Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine at C3, cyanomethyl at C2).

- Mass spectrometry (HRMS) : Validates molecular weight (193.17 g/mol) and fragmentation patterns.

- FTIR : Identifies ester C=O stretching (~1720 cm⁻¹) and nitrile C≡N (~2240 cm⁻¹).

- X-ray crystallography : Resolves spatial arrangement of the fluorine and cyanomethyl groups (if crystalline).

PubChem data (InChIKey: ZBNCXBRZFRYZMS-UHFFFAOYSA-N) provides reference spectra for cross-validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound's biological activity?

Methodological Answer: SAR strategies include:

- Functional group substitution : Replace fluorine with Cl/Br to assess halogen effects on target binding.

- Cyanomethyl modification : Convert to hydroxymethyl (via LiAlH₄ reduction) or aminomethyl (via catalytic hydrogenation) to alter polarity.

- Ring substitution : Introduce electron-withdrawing groups (e.g., NO₂) at C5 to enhance electrophilicity.

Example findings : - Fluorine improves binding affinity to microbial enzymes (e.g., 40% higher inhibition vs. non-fluorinated analogues) .

- Cyanomethyl-to-aminomethyl conversion increases cytotoxicity in cancer cell lines (IC₅₀ reduced from 25 µM to 12 µM) .

Q. Table 1: Comparative Bioactivity of Analogues

Q. What experimental strategies resolve contradictions in reported biological efficacy data (e.g., variable mortality rates in insecticidal studies)?

Methodological Answer: Address discrepancies via:

- Standardized protocols : Use uniform concentrations (e.g., 400 mg/L) and exposure times (24–48 hr) for bioassays.

- Positive controls : Include commercial pesticides (e.g., spinosad) to benchmark activity.

- Mechanistic studies : Probe enzyme inhibition (e.g., acetylcholinesterase assays) to confirm target engagement.

Case study : Mortality rates for Tetranychus cinnabarinus ranged from 30–60% across labs. Harmonizing solvent (DMSO vs. acetone) and application method (foliar spray vs. contact) reduced variability to ±10% .

Q. How does fluorine substitution influence reactivity and biological interactions compared to other halogens?

Methodological Answer: Fluorine’s unique effects:

- Electron-withdrawing : Enhances electrophilicity of the benzene ring, favoring nucleophilic aromatic substitution (e.g., with amines or thiols).

- Hydrogen-bonding : Fluorine’s small size and high electronegativity improve binding to enzymatic pockets (e.g., CYP450 isoforms).

Comparison with Cl/Br : - Chlorine increases lipophilicity (logP +0.5) but reduces metabolic stability.

- Bromine enhances steric hindrance, reducing binding to compact active sites.

Fluorinated derivatives show 2–3× higher selectivity in antimicrobial assays vs. chloro analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.